¹H NMR Structural Confirmation: Methoxy Singlet at δ 3.71 ppm Distinguishes Target Compound from Hydroxy Analog
The target compound (Methoxy imidazole, 14) exhibits a characteristic three-proton methoxy singlet at δ 3.71 ppm (CDCl₃/TMS, 300 MHz) that is completely absent in the direct synthetic precursor ethyl carbinol imidazole (13) and the key intermediate ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (1). This singlet provides definitive structural proof of the methoxy-for-hydroxy substitution at the 4-position of the imidazole ring [1].
| Evidence Dimension | ¹H NMR chemical shift (δ, ppm) for the substituent at the imidazole 4-position |
|---|---|
| Target Compound Data | δ 3.71 (s, 3H, OCH₃); additional signals: δ 0.86 (t, 3H), 0.92 (t, 3H), 1.28 (t, 3H), 1.59 (s, 3H), 2.66 (t, 2H), 4.31 (q, 2H) |
| Comparator Or Baseline | Ethyl carbinol imidazole (13): δ 0.86 (t, 3H), 0.92 (t, 3H), 1.28 (t, 3H), 1.59 (s, 3H), 2.66 (t, 2H), 4.31 (q, 2H), 6.06 (br s, 1H, OH). No signal at δ 3.71. Key intermediate (1, CAS 144689-93-0): broad OH singlet at δ 6.06; no OCH₃ signal. |
| Quantified Difference | Δδ = unique singlet at 3.71 ppm (integration 3H) present only in target compound; absent in both hydroxy analogs. Molecular mass indistinguishable by low-resolution MS (both m/z 255 [M+1]⁺). |
| Conditions | ¹H NMR at 300 MHz (Varian Mercury Plus), CDCl₃ with TMS internal standard, ambient temperature |
Why This Matters
The methoxy singlet is the sole unambiguous spectroscopic differentiator from the hydroxy analog with identical molecular mass, preventing misidentification when co-elution or mass degeneracy occurs in HPLC-MS analysis.
- [1] G. Venkannaa, G. Madhusudhan, K. Mukkanti, Y. Sampath Kumar. Preparation of ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (14) and ethyl carbinol imidazole (13): ¹H NMR data. Asian J. Research Chem. 2015, 8(5), 307-317. View Source
